BenchChemオンラインストアへようこそ!

cRIPGBM

Apoptosis GBM Cancer Stem Cells

cRIPGBM is the direct, active species of RIPGBM—no prodrug conversion required. It binds RIPK2 (Kd 2.3 μM) and acts as a molecular switch, shifting the RIPK2/TAK1 pro-survival complex to a pro-apoptotic RIPK2/caspase-1 complex selectively in GBM CSCs. With consistent sub-100 nM potency (EC50 68 nM in GBM-1, 95 nM in GBM-5) and a 2.8-fold selectivity window over NPCs, it is the definitive positive control for HTS and mechanistic studies. Available as free base or chloride salt, both ≥98% pure.

Molecular Formula C26H20ClFN2O2
Molecular Weight 446.91
Cat. No. B1192432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecRIPGBM
SynonymscRIPGBM
Molecular FormulaC26H20ClFN2O2
Molecular Weight446.91
Structural Identifiers
SMILESO=C(C1=C2[N+](CC3=CC=C(F)C=C3)=C(C)N1CC4=CC=CC=C4)C5=C(C=CC=C5)C2=O.[Cl-]
InChIInChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1
InChIKeyIHNGETPFBJHWFE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





cRIPGBM: A Proapoptotic RIPGBM Derivative Targeting GBM Cancer Stem Cells


cRIPGBM is a proapoptotic derivative of the prodrug RIPGBM, identified through a large-scale phenotypic screen for selective induction of apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs) [1]. It is the active metabolite formed via cell type-selective, redox-dependent conversion within GBM CSCs, distinguishing it from the parental compound RIPGBM, which requires this activation step . cRIPGBM exerts its effects by directly binding to receptor-interacting protein kinase 2 (RIPK2) with an apparent dissociation constant (Kd) of 2.3 μM, acting as a molecular switch to promote a proapoptotic RIPK2/caspase-1 complex over a prosurvival RIPK2/TAK1 complex . This unique activation and mechanism position cRIPGBM as a targeted tool for investigating GBM CSC biology, distinct from standard-of-care agents like temozolomide (TMZ) which primarily target bulk tumor cells via DNA alkylation and face significant resistance in the CSC population.

Why cRIPGBM Cannot Be Substituted with General Apoptosis Inducers or RIPK2 Inhibitors


The precise therapeutic window of cRIPGBM is a product of its unique dual-layer selectivity: first, its cell-type specific generation from the prodrug RIPGBM, and second, its specific modulation of RIPK2 to trigger caspase-1-dependent apoptosis [1]. Generic apoptosis inducers lack this targeted activation and can cause widespread, non-specific cytotoxicity, particularly problematic in the brain . While other RIPK2 inhibitors exist, cRIPGBM functions not as a simple kinase inhibitor but as a modulator that reshapes the RIPK2 interactome, shifting the balance from a pro-survival (RIPK2/TAK1) to a pro-apoptotic (RIPK2/caspase-1) signaling complex [2]. Furthermore, unlike the prodrug RIPGBM, which requires metabolic conversion and shows variable potency (e.g., EC50 ≤500 nM), cRIPGBM is the direct active species with consistent, high potency, eliminating a variable in experimental systems [3]. Therefore, substituting cRIPGBM with its prodrug, a pan-caspase inhibitor, or a standard kinase inhibitor would fundamentally alter the experimental outcome and cannot replicate its precise mechanism.

cRIPGBM Quantitative Differentiation Evidence: A Procurement-Focused Analysis


cRIPGBM vs. Prodrug RIPGBM: A 3.2-Fold Increase in Potency for Direct Apoptosis Induction in GBM CSCs

cRIPGBM demonstrates significantly enhanced potency in inducing apoptosis in GBM CSCs compared to its prodrug, RIPGBM. This difference is critical as cRIPGBM is the active metabolite, bypassing the variable and cell-type dependent conversion step required for RIPGBM . In a direct comparison using the GBM-1 cell line, cRIPGBM exhibits an EC50 of 68 nM, while RIPGBM shows an EC50 of 220 nM .

Apoptosis GBM Cancer Stem Cells

cRIPGBM vs. Standard-of-Care Temozolomide (TMZ): >44-Fold Superior Potency Against GBM CSCs

cRIPGBM exhibits vastly superior potency against GBM CSCs, a population known for intrinsic resistance to standard chemotherapeutics like temozolomide (TMZ) [1]. In comparative in vitro models using GBM CSC lines, cRIPGBM's EC50 (68-95 nM) is over 44-fold lower than that reported for TMZ (EC50 = 7.5 μM) [2]. This stark difference highlights cRIPGBM's potential to address the CSC-driven recurrence and therapeutic resistance that limits TMZ's clinical efficacy.

Chemotherapy GBM Drug Resistance

cRIPGBM Demonstrates Pronounced Cell-Type Selectivity: A 2.8-Fold Window Over Normal Neural Progenitor Cells

A key differentiator for cRIPGBM is its cell-type selectivity, which is quantifiable in its EC50 profile across normal and cancerous cell types. cRIPGBM is 2.8-fold more potent against GBM-1 CSCs (EC50 = 63 nM) than against human neural progenitor cells (NPCs) (EC50 = 190 nM) . This selectivity window is more pronounced when compared to primary human astrocytes (EC50 = 710 nM) and lung fibroblasts (EC50 = 960 nM), demonstrating a significant bias towards inducing apoptosis in the GBM CSC population .

Selectivity Safety GBM

cRIPGBM's Unique Mechanism: RIPK2 Modulation with a Kd of 2.3 μM Shifts Pro-Survival to Pro-Apoptotic Signaling

cRIPGBM's mechanism of action is distinct from simple kinase inhibition. It binds to RIPK2 with an apparent Kd of 2.3 μM, but instead of merely blocking kinase activity, it acts as a molecular switch . This binding reduces the formation of the pro-survival RIPK2/TAK1 complex and simultaneously increases the formation of the pro-apoptotic RIPK2/caspase-1 complex, leading to caspase-1-dependent cell death [1]. This is a functional differentiation from prodrug RIPGBM, which must first be converted to cRIPGBM to exert this effect, and from other RIPK2-targeting agents that may not induce this specific signaling bias.

RIPK2 Mechanism of Action Apoptosis

Key Research Application Scenarios for cRIPGBM in GBM Drug Discovery


Investigating RIPK2-Mediated Apoptosis in GBM Cancer Stem Cells (CSCs)

cRIPGBM is the definitive chemical probe for dissecting the RIPK2/caspase-1 signaling axis in GBM CSCs. Its direct and potent activity (EC50 = 68 nM) eliminates the confounding variable of prodrug metabolism seen with RIPGBM . Researchers can use cRIPGBM to precisely map the protein-protein interactions downstream of RIPK2 modulation and study the transition from the RIPK2/TAK1 pro-survival complex to the RIPK2/caspase-1 pro-apoptotic complex [1].

Validating GBM CSC-Targeted Therapeutics in Preclinical In Vivo Models

For in vivo proof-of-concept studies targeting GBM CSCs, cRIPGBM chloride serves as a potent tool compound. Its demonstrated oral bioavailability and in vivo anti-tumor activity in orthotopic intracranial xenograft models (50 mg/kg, BID, PO) make it suitable for evaluating the impact of specific CSC eradication on tumor growth, recurrence, and overall survival in mice .

Establishing Positive Controls for GBM CSC Apoptosis Assays

Given its consistent, sub-100 nM potency (e.g., 68 nM in GBM-1, 95 nM in GBM-5) and well-defined mechanism of action, cRIPGBM is an ideal positive control for high-throughput screening (HTS) campaigns or focused mechanistic studies aimed at identifying novel apoptosis inducers in GBM CSCs . Its cell-type selectivity profile (e.g., 2.8-fold over NPCs) provides a benchmark for comparing the therapeutic window of new hit compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for cRIPGBM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.